Distinct Nuclear Receptor Inverse Agonist Profile Differentiates Target Compound from Selective RORα Modulators
In a luciferase reporter gene assay performed in HEK293 cells, the target compound exhibited inverse agonist activity at human ROR‑α1 with an IC₅₀ of 10.8 μM [1]. By comparison, the selective RORα inverse agonist SR3335 shows an IC₅₀ of 0.48 μM in a similar Gal4‑luciferase system . The target compound is approximately 22‑fold less potent at RORα, yet it concurrently displays antagonist activity at the progesterone receptor (PR) with an IC₅₀ of 3.8 μM in T47D cells [1]. This dual weak‑moderate activity at both RORα and PR distinguishes it from single‑target reference compounds and may be exploited in phenotypic screens where polypharmacology is desirable.
| Evidence Dimension | Inverse agonist potency at ROR‑α |
|---|---|
| Target Compound Data | IC₅₀ = 10.8 μM (10,800 nM) |
| Comparator Or Baseline | SR3335: IC₅₀ = 0.48 μM (480 nM) |
| Quantified Difference | 22.5‑fold lower potency for the target compound |
| Conditions | Human ROR‑α1 expressed in HEK293 cells; 16 h incubation; luciferase reporter gene assay (target compound) vs. Gal4‑luciferase assay (SR3335) |
Why This Matters
Procurement for ROR‑related research should be guided by the required potency window; the target compound provides a lower‑affinity tool for titration studies or for probing polypharmacological effects.
- [1] BindingDB. BDBM50012265 (CHEMBL3259996). Inverse agonist activity at human ROR‑α1 (IC₅₀ = 1.08E+4 nM) and antagonist activity at PR (IC₅₀ = 3.80E+3 nM). View Source
